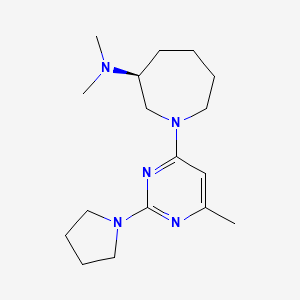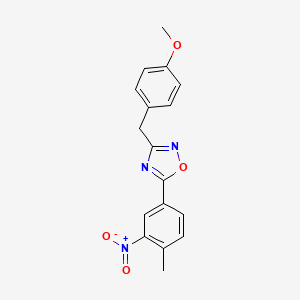![molecular formula C14H12N2O2 B5578940 2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5578940.png)
2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione and its derivatives involves several key steps, including condensation reactions, cyclization, and functional group transformations. Specific methods have been developed to obtain compounds with antitumor activity, showcasing the versatility of this scaffold in drug design (Wu et al., 2010).
Molecular Structure Analysis
The molecular structure of 2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione is characterized by the presence of a dimethylamino group attached to a benzo[de]isoquinoline-1,3-dione core. This structure has been explored for its potential to interact with biological targets, with studies revealing its ability to act as a DNA intercalator (Opitz et al., 2000).
Chemical Reactions and Properties
2-(Dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione participates in a variety of chemical reactions, including nucleophilic substitutions and radical-mediated processes. These reactions have been utilized to synthesize novel derivatives with enhanced biological activities (Sami et al., 1995).
Physical Properties Analysis
The physical properties of 2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, such as solubility, melting point, and crystal structure, play a crucial role in its application in medicinal chemistry. These properties are influenced by the presence of the dimethylamino group and the isoquinoline-dione core, affecting its pharmacokinetic and pharmacodynamic profiles.
Chemical Properties Analysis
The chemical properties of 2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, including its reactivity, stability, and interaction with biomolecules, are central to its potential as a therapeutic agent. Studies have shown that it can act as a potent inhibitor of certain enzymes and has the ability to intercalate into DNA, affecting its function (Tsou et al., 2009).
Wissenschaftliche Forschungsanwendungen
Sensor Technology and Photophysical Characteristics
Staneva et al. (2020) synthesized a novel derivative, demonstrating its potential in sensor technology. The derivative, along with its copolymer with styrene, was studied for photophysical characteristics and its ability to detect metal ions and changes in pH. The study utilized computational tools to analyze the structure and properties, revealing the significance of the N,N-dimethylaminoethylamine receptor fragment in metal ion sensor ability, especially in monomeric 1,8-naphthalimide structures and their copolymers with styrene (Staneva, Angelova, & Grabchev, 2020).
Antiviral Action
Research from the late 1970s highlighted the antiviral action of benzo[de]isoquinoline-diones against herpes simplex and vaccinia viruses, showcasing their inhibitory effects on viral replication in chick embryo cell cultures. Although these studies focused on derivatives with slight modifications, they underline the potential antiviral applications of the compound family to which 2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione belongs (GARCIA-GANCEDO et al., 1979).
Fluorescent Properties for Material Science
Jin Zhengneng (2012) synthesized a water-soluble compound closely related to 2-(dimethylamino)-1H-benzo[de]isoquinoline-1,3(2H)-dione, investigating its fluorescent properties in various conditions. This research indicates the potential use of such compounds in the development of new materials with specific photophysical properties, useful for applications ranging from bioimaging to the creation of advanced sensors (Jin Zhengneng, 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(dimethylamino)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-15(2)16-13(17)10-7-3-5-9-6-4-8-11(12(9)10)14(16)18/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDTZZMUACJHEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C(=O)C2=CC=CC3=C2C(=CC=C3)C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Dimethylamino)benzo[de]isoquinoline-1,3-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![10-(4-fluorophenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5578861.png)
![5-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]-1H-tetrazole](/img/structure/B5578881.png)
![4-{[(1-methyl-1H-pyrrol-2-yl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5578884.png)
![9-[2-(methylthio)pyrimidin-4-yl]-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5578888.png)

![6-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-N-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B5578899.png)
![2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B5578903.png)
![3-cyclopropyl-N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5578910.png)
![(4aS*,7aR*)-1-(3-isoxazolylcarbonyl)-4-(2-pyridinylmethyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5578918.png)




